molecular formula C23H24N6O B2416733 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one CAS No. 2379983-79-4

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one

Cat. No.: B2416733
CAS No.: 2379983-79-4
M. Wt: 400.486
InChI Key: PTXOIXXGHQDGIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one is a complex organic compound that features a pyridazinone core, substituted with pyrazole, quinoline, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the pyrazole, quinoline, and piperidine substituents through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, halogenated intermediates, and protective groups to ensure selective functionalization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a methyl group might yield a carboxylic acid, while reduction of a nitro group could produce an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one may be studied for its potential as a biochemical probe or as a lead compound in drug discovery. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms.

Medicine

In medicine, this compound could be investigated for its pharmacological properties, such as its ability to modulate specific biological targets. It may have potential as a therapeutic agent for treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a therapeutic effect. The molecular pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-(3,5-Dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one include other pyridazinone derivatives, pyrazole-containing compounds, and quinoline-based molecules. These compounds may share similar chemical reactivity and biological activity.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-(3,5-dimethylpyrazol-1-yl)-2-(1-quinolin-4-ylpiperidin-4-yl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O/c1-16-15-17(2)28(25-16)22-7-8-23(30)29(26-22)18-10-13-27(14-11-18)21-9-12-24-20-6-4-3-5-19(20)21/h3-9,12,15,18H,10-11,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXOIXXGHQDGIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN(C(=O)C=C2)C3CCN(CC3)C4=CC=NC5=CC=CC=C54)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.